2-Chloro-5-(2-iodobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-iodobenzoyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a 2-iodobenzoyl group
Scientific Research Applications
2-Chloro-5-(2-iodobenzoyl)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-iodobenzoyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2-iodobenzoic acid as the primary starting materials.
Activation: The carboxyl group of 2-iodobenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with 2-chloropyridine using a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-iodobenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodine dioxide.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Iodate or iodine dioxide.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism by which 2-Chloro-5-(2-iodobenzoyl)pyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar structure but lacks the pyridine ring.
2-Bromo-5-iodobenzoic acid: Similar iodobenzoyl group but with a bromo substituent instead of chloro.
2-Chloro-5-(2-bromobenzoyl)pyridine: Similar pyridine structure but with a bromobenzoyl group.
Uniqueness: 2-Chloro-5-(2-iodobenzoyl)pyridine is unique due to its combination of the pyridine ring and the iodobenzoyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClINO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBDULYNMUQTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253532 | |
Record name | (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-85-0 | |
Record name | (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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